molecular formula C17H12N4OS B2545050 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide CAS No. 1795420-24-4

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide

Cat. No. B2545050
CAS RN: 1795420-24-4
M. Wt: 320.37
InChI Key: KMEGIFGEJRXUHK-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d] imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The process of synthesizing imidazo[2,1-b]thiazoles involves an ordered sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .


Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including imidazo[2,1-b]thiazoles, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Future Directions

The extraordinarily satisfying properties of the imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(14-7-3-4-8-18-14)19-13-6-2-1-5-12(13)15-11-21-9-10-23-17(21)20-15/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEGIFGEJRXUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide

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